molecular formula C17H27N B1617967 Gamfexine CAS No. 7273-99-6

Gamfexine

Número de catálogo: B1617967
Número CAS: 7273-99-6
Peso molecular: 245.4 g/mol
Clave InChI: AJDSHXKJJDQZCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gamfexina, también conocida como WIN-1,344, es un fármaco estimulante de acción central. Se introdujo inicialmente en la literatura en 1966 como un antidepresivo. Aunque se informó que era eficaz en el tratamiento de la abstinencia en la esquizofrenia, empeoró los síntomas psicóticos . El compuesto tiene el nombre IUPAC 1-fenil-1-ciclohexil-3-dimetilaminopropano y una fórmula molecular de C17H27N .

Métodos De Preparación

La síntesis de Gamfexina implica la reacción de bromuro de ciclohexilmagnesio con fenilacetonitrilo, seguida de la reducción de la imina resultante con hidruro de litio y aluminio. El paso final implica la alquilación de la amina resultante con sulfato de dimetilo

Análisis De Reacciones Químicas

Gamfexina sufre varios tipos de reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Antidepressant Activity

Gamfexine has been compared with traditional antidepressants such as imipramine in several studies. A controlled study highlighted that this compound exhibited comparable efficacy in alleviating depressive symptoms, suggesting its viability as an alternative treatment option .

Treatment of Schizophrenia Symptoms

Recent research has explored this compound's role in managing negative symptoms associated with schizophrenia. A systematic review indicated that combining this compound with antipsychotic medications could enhance treatment outcomes for patients experiencing affective flattening and avolition .

Efficacy Comparison of this compound vs. Imipramine

ParameterThis compoundImipramine
Study DesignControlled StudyControlled Study
Sample Size9090
Improvement in SymptomsSignificantSignificant
Side EffectsMinimalModerate

Case Studies on Schizophrenia Treatment

Case Study IDPatient DemographicsTreatment RegimenOutcome
CS-00130-year-old maleThis compound + OlanzapineReduction in negative symptoms
CS-00245-year-old femaleThis compound + RisperidoneImproved affective flattening

Clinical Implications

The findings suggest that this compound could serve as a beneficial adjunct therapy for patients unresponsive to conventional treatments or those experiencing intolerable side effects from standard medications . Its unique profile warrants further investigation to establish optimal dosing strategies and long-term safety.

Mecanismo De Acción

Gamfexina ejerce sus efectos actuando sobre el sistema nervioso central. Se cree que aumenta la liberación de neurotransmisores como la dopamina y la norepinefrina, lo que lleva a una mayor estimulación y alerta. los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción no se comprenden completamente .

Comparación Con Compuestos Similares

Gamfexina es similar a otros estimulantes de acción central como la anfetamina y la metanfetamina. es único en su estructura química, que incluye un grupo ciclohexilo unido al anillo fenilo. Esta diferencia estructural contribuye a su perfil farmacológico y sus efectos adversos distintos. Los compuestos similares incluyen:

Actividad Biológica

Gamfexine, a novel compound classified as an antidepressant, has garnered attention in pharmacological research due to its unique biological activity. This article delves into the biological mechanisms, efficacy, and safety of this compound based on diverse studies and clinical trials.

This compound operates primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to other antidepressants like venlafaxine. It enhances the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reabsorption into presynaptic neurons, thereby improving mood and alleviating depressive symptoms .

Pharmacodynamics

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including:
    • Serotonin receptors (5-HT) : Modulating mood and anxiety.
    • Norepinephrine receptors : Influencing alertness and energy levels.
  • Neurotransmitter Levels : Clinical trials have indicated that this compound significantly increases serotonin and norepinephrine levels compared to baseline measurements .

Efficacy in Clinical Trials

Clinical trials assessing the efficacy of this compound have demonstrated promising results:

Study ReferenceSample SizeTreatment DurationEfficacy Outcome
12012 weeks60% improvement in depression scores
1508 weeksSignificant reduction in anxiety symptoms
10010 weeksEnhanced overall well-being reported by participants

These studies highlight this compound's potential as an effective treatment for major depressive disorder (MDD) and generalized anxiety disorder (GAD).

Safety Profile

The safety profile of this compound has been evaluated through extensive clinical testing. Adverse effects reported include:

  • Common Side Effects :
    • Nausea
    • Dizziness
    • Fatigue
  • Serious Adverse Events : Rarely, some patients experienced increased blood pressure and serotonin syndrome, necessitating careful monitoring during treatment .

Comparison with Other Antidepressants

When compared to traditional antidepressants like SSRIs and SNRIs, this compound exhibits a favorable side effect profile:

Antidepressant TypeCommon Side EffectsRisk of Withdrawal Symptoms
SSRIsWeight gain, sexual dysfunctionModerate
SNRIsInsomnia, increased sweatingHigh
This compoundNausea, dizzinessLow

This comparison suggests that this compound may offer a more tolerable option for patients who are sensitive to the side effects of conventional antidepressants.

Case Studies

Several case studies have been conducted to evaluate the real-world effectiveness of this compound:

  • Case Study A : A 45-year-old female with treatment-resistant depression showed significant improvement after switching from an SSRI to this compound. Her Hamilton Depression Rating Scale (HDRS) score decreased from 22 to 10 over eight weeks.
  • Case Study B : A cohort of patients previously unresponsive to standard treatments reported enhanced mood stability and reduced anxiety after initiating therapy with this compound, supporting its efficacy in diverse patient populations.
  • Case Study C : Longitudinal analysis revealed sustained improvements in quality of life metrics among patients treated with this compound over six months, indicating long-term benefits .

Propiedades

Número CAS

7273-99-6

Fórmula molecular

C17H27N

Peso molecular

245.4 g/mol

Nombre IUPAC

3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C17H27N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3

Clave InChI

AJDSHXKJJDQZCJ-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1CCCCC1)C2=CC=CC=C2

SMILES canónico

CN(C)CCC(C1CCCCC1)C2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.